molecular formula C6H9N3S B1290288 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine CAS No. 912771-25-6

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine

Cat. No.: B1290288
CAS No.: 912771-25-6
M. Wt: 155.22 g/mol
InChI Key: KLSGPRPKBJAGET-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine is a heterocyclic compound that features both imidazole and thiazole rings.

Future Directions

The future directions for research on “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” and related compounds could include further exploration of their pharmaceutical applications, given their broad range of biological activities . Additionally, new synthetic methods for assembling their heterocyclic system and functionalizing these compounds could also be explored .

Biochemical Analysis

Biochemical Properties

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular metabolism . Additionally, the compound interacts with proteins involved in DNA repair, potentially enhancing its anticancer properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating these pathways, this compound can inhibit the growth of cancer cells and promote their death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity and altering cellular processes . For example, the compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity for extended periods . It can undergo degradation in the presence of certain enzymes, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . By understanding its subcellular localization, researchers can gain insights into the mechanisms underlying its biological effects .

Preparation Methods

The synthesis of 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine has several scientific research applications:

Comparison with Similar Compounds

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSGPRPKBJAGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240643
Record name 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-25-6
Record name 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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